

# A Technical Guide to Calcium Green-5N AM: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium Green-5N AM	
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This in-depth technical guide provides a comprehensive overview of **Calcium Green-5N AM**, a low-affinity fluorescent indicator for the quantitative measurement of high intracellular calcium concentrations. This document details its core properties, provides experimental protocols for its use, and illustrates key concepts through diagrams to support researchers in its effective application.

## **Core Properties of Calcium Green-5N AM**

Calcium Green-5N AM is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Calcium Green-5N. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Calcium Green-5N in the cytosol. Upon binding to Ca<sup>2+</sup>, Calcium Green-5N exhibits a significant increase in fluorescence intensity, with minimal wavelength shift. Its low affinity for calcium makes it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators.[1]

## **Quantitative Data Summary**



Property	Value	References
Molecular Weight	1335.96 g/mol	[3][4]
CAS Number	216699-33-1	[3]
Excitation Wavelength (Ex)	~506 nm	
Emission Wavelength (Em)	~532 nm	_
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~14 μM	_
Fluorescence Intensity Increase upon Ca <sup>2+</sup> Binding	~38-fold	
Solubility	Soluble in DMSO (e.g., 6.68 mg/mL or 5.00 mM)	_
Storage	Store at -20°C, protect from light.	_

## **Experimental Protocols**

The following protocols provide a general framework for loading and imaging cells with **Calcium Green-5N AM**. Optimization may be required for specific cell types and experimental conditions.

## **Preparation of Stock and Working Solutions**

- a. Calcium Green-5N AM Stock Solution (1-5 mM in DMSO):
- Bring the vial of **Calcium Green-5N AM** to room temperature before opening.
- Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
   For example, to make a 5 mM stock solution from 500 μg of the dye (MW = 1335.96), add approximately 74.8 μL of DMSO.
- Vortex briefly to ensure complete dissolution.



- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
   Avoid repeated freeze-thaw cycles.
- b. Pluronic® F-127 Stock Solution (10-20% w/v in DMSO):
- Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in aqueous media.
- Prepare a 10-20% (w/v) stock solution in DMSO.
- Store at room temperature.
- c. Loading Buffer:
- Use a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at a physiological pH (typically 7.2-7.4) and may be supplemented with glucose.
- d. Calcium Green-5N AM Working Solution (2-10 μM):
- On the day of the experiment, thaw an aliquot of the Calcium Green-5N AM stock solution.
- For a final loading concentration of 5 μM, dilute the stock solution into the loading buffer.
- To aid in dispersion, first mix the required volume of the **Calcium Green-5N AM** stock solution with an equal volume of the Pluronic® F-127 stock solution, and then dilute this mixture into the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

### **Cell Loading Protocol**

- Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
- Remove Growth Medium: Aspirate the growth medium from the cells.
- Wash (Optional): Gently wash the cells once with the loading buffer.



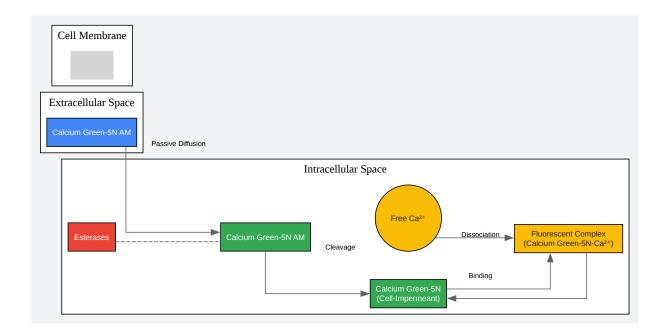
- Add Working Solution: Add the Calcium Green-5N AM working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary between cell types and should be determined empirically.
- Wash: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove excess dye.
- De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging: The cells are now ready for imaging. Maintain the cells in a physiological buffer during imaging.

#### **Imaging Parameters**

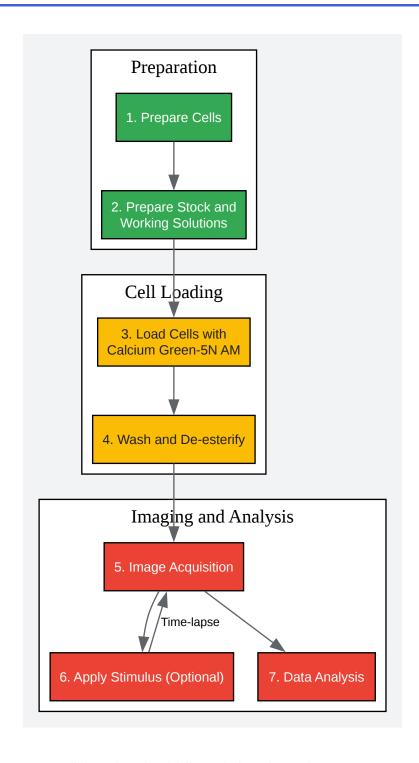
- Excitation: Use an excitation wavelength of ~488 nm, which is compatible with the argon-ion laser line commonly found on confocal microscopes.
- Emission: Collect the fluorescence emission at ~530 nm. A standard FITC filter set is generally suitable.
- Data Acquisition: Acquire images at a temporal resolution appropriate for the biological process being studied. Be mindful of potential phototoxicity with excessive laser exposure.

# Visualizations Mechanism of Calcium Green-5N AM Action









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- To cite this document: BenchChem. [A Technical Guide to Calcium Green-5N AM: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915635#calcium-green-5n-am-acetoxymethyl-ester-properties]

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